(4-Butoxy-benzoylamino)-acetic acid
Description
Nomenclature and Academic Identification of (4-Butoxy-benzoylamino)-acetic acid
This compound is systematically identified through various chemical naming conventions and registry numbers, ensuring clarity and precision in academic and research contexts. Its IUPAC name is 2-(4-butoxybenzamido)acetic acid. This compound is also known by synonyms such as N-(4-Butoxybenzoyl)glycine.
Key identifiers for this compound are summarized in the table below:
| Identifier | Value |
| CAS Registry Number | 51220-55-4 |
| Molecular Formula | C13H17NO4 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 2-(4-butoxybenzamido)acetic acid |
Academic Significance and Research Context within Medicinal Chemistry
The academic significance of this compound lies within the broader field of N-acyl amino acids, which are recognized as a large family of lipid signaling molecules with diverse physiological roles. nih.gov Research into this class of compounds has revealed their potential as analgesics and anti-inflammatory agents. nih.gov While specific studies on this compound are not extensively documented in publicly available literature, preliminary research suggests it may possess anti-inflammatory properties. However, the precise molecular targets and mechanisms of action are still under investigation.
The general structure of N-acyl amino acids allows for significant chemical modification, making them attractive templates for the design of novel drug candidates. nih.gov Their ability to interact with various biological targets, without binding to cannabinoid or opioid receptors, reduces the potential for certain adverse effects. nih.gov
Overview of Research Trajectories for Benzoylamino Acetic Acid Derivatives
Research into benzoylamino acetic acid derivatives is multifaceted, exploring their synthesis, biological activities, and structure-activity relationships (SAR). A key area of investigation is their potential as enzyme inhibitors. For instance, derivatives of the related N-benzoyl-2-hydroxybenzamides have been identified as having activity against various protozoan parasites.
Another significant research trajectory focuses on the development of these derivatives as analgesics. Acyl-glycine inhibitors, a closely related subclass, are being explored for their selective inhibition of the glycine (B1666218) transporter 2 (GlyT2), which shows promise for the treatment of chronic pain with potentially minimal side effects. nih.gov Researchers are actively synthesizing and evaluating new analogues to enhance their potency and pharmacokinetic properties. nih.gov
Furthermore, the anti-inflammatory potential of benzoylamino acetic acid derivatives is a major area of study. The core structure is seen as a valuable scaffold for developing new anti-inflammatory drugs.
Research Findings on Related Benzoylamino Acetic Acid Derivatives
Due to the limited specific research data on this compound, the following table presents findings from studies on related benzoylamino acetic acid derivatives to illustrate the therapeutic potential of this class of compounds.
| Compound/Derivative Class | Biological Activity | Key Findings |
| N-acyl glycines | Analgesic (GlyT2 inhibition) | Potent and selective inhibition of GlyT2, demonstrating analgesic effects in preclinical models of chronic pain. nih.gov |
| N-arachidonoyl glycine (NAGly) | Analgesic and Anti-inflammatory | Acts through multiple pathways, including inhibition of fatty acid amide hydrolase (FAAH) and binding to GPR18, without engaging cannabinoid receptors. nih.gov |
| N-benzoyl-2-hydroxybenzamides | Antiprotozoal | Showed activity against various parasites, including P. falciparum and Leishmania. |
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-butoxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-3-8-18-11-6-4-10(5-7-11)13(17)14-9-12(15)16/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEXMJMSILZCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365114 | |
| Record name | (4-Butoxy-benzoylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51220-55-4 | |
| Record name | N-(4-Butoxybenzoyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51220-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butoxy-benzoylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-butoxyphenyl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Synthesis and Synthetic Methodologies
Established Synthetic Pathways for (4-Butoxy-benzoylamino)-acetic acid
The most established and widely utilized method for the synthesis of this compound is the Schotten-Baumann reaction. wikipedia.orgorganic-chemistry.org This robust reaction involves the acylation of an amine with an acyl chloride in the presence of a base. iitk.ac.inbyjus.com In this specific case, glycine (B1666218) is acylated by 4-butoxybenzoyl chloride.
Step 1: Preparation of 4-Butoxybenzoyl chloride The synthesis begins with the conversion of 4-butoxybenzoic acid to its more reactive acyl chloride derivative, 4-butoxybenzoyl chloride. This is typically achieved by reacting 4-butoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). iitk.ac.in
Step 2: Schotten-Baumann Condensation The resulting 4-butoxybenzoyl chloride is then reacted with glycine in a basic aqueous solution. The base, commonly sodium hydroxide, serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the amide product. wikipedia.orgbyjus.com The use of a two-phase solvent system, consisting of water and an organic solvent like dichloromethane (B109758), is a common practice in Schotten-Baumann reactions to ensure that the starting materials and product remain in the organic phase while the base neutralizes the acid in the aqueous phase. wikipedia.org
A representative reaction scheme is depicted below:
Figure 1: Schotten-Baumann synthesis of this compound.
General Strategies for the Synthesis of Acylamino Acetic Acid Analogues
The synthesis of this compound is an exemplar of the broader strategies employed for the creation of acylamino acetic acid analogues. These strategies can be broken down into three key stages.
The cornerstone of this synthesis is the formation of the amide bond. The Schotten-Baumann reaction is a classic and effective method for this transformation. wikipedia.orgiitk.ac.inbyjus.com The reaction mechanism involves the nucleophilic attack of the amine group of glycine on the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the stable amide bond. iitk.ac.in
Alternative methods for amide bond formation exist, including the use of coupling reagents that activate the carboxylic acid in situ. These reagents are frequently employed in peptide synthesis and can be adapted for the synthesis of acylamino acids. nih.gov
The butoxy group is introduced through the use of 4-butoxybenzoic acid as a starting material. The synthesis of this precursor can be achieved through the Williamson ether synthesis, where 4-hydroxybenzoic acid is reacted with a butyl halide (e.g., 1-bromobutane) in the presence of a base.
The acetic acid moiety is provided by the amino acid glycine. Glycine is a readily available and inexpensive starting material. In the context of the Schotten-Baumann reaction, the carboxyl group of glycine remains as a carboxylate salt in the basic reaction medium and is protonated during the work-up to yield the final carboxylic acid product.
Advanced Synthetic Approaches and Process Optimization in Academic Research
While the Schotten-Baumann reaction is a reliable method, academic research continues to explore more advanced and efficient synthetic approaches. These often focus on improving yield, reducing reaction times, and employing greener reaction conditions.
One area of advancement is the use of alternative activating agents for the carboxylic acid, moving away from the often harsh conditions required for acyl chloride formation. Boric acid has been investigated as a mild and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org This method avoids the need for stoichiometric activating agents and can often be performed under milder conditions. orgsyn.org
Enzymatic synthesis also presents a green alternative for the formation of N-acyl amino acids. mdpi.com Lipases and other hydrolases can catalyze the formation of the amide bond under mild, aqueous conditions, offering high selectivity and reducing the generation of hazardous waste. mdpi.com The biosynthesis of N-acyl glycines has been studied, with pathways involving the direct condensation of an acyl-CoA with glycine. nih.gov
Process optimization for N-acyl glycine synthesis often involves a systematic study of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and the choice of base and solvent to maximize the yield and purity of the product. google.com For instance, in the Schotten-Baumann reaction, careful control of pH is crucial to ensure the amine is in its nucleophilic free base form while preventing hydrolysis of the acyl chloride.
Considerations for Scalability in Laboratory Synthesis
When considering the synthesis of this compound on a larger laboratory scale, several factors must be taken into account. The Schotten-Baumann reaction is generally scalable, but the handling of acyl chlorides, which can be moisture-sensitive and corrosive, requires careful consideration of equipment and safety protocols.
The purification of the final product is also a key consideration. Recrystallization is a common method for purifying solid N-acyl amino acids. The choice of solvent for recrystallization is critical to obtain a high yield of pure product.
For large-scale synthesis, one-pot procedures are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. rsc.org The development of catalytic methods, such as those using boric acid, is also advantageous for scalability as it reduces the amount of waste generated from stoichiometric reagents. orgsyn.org The use of flow chemistry is another modern approach that can offer significant advantages in terms of scalability, safety, and process control for amide bond formation.
Structural Modifications and Derivatization Strategies
Rational Design Principles for Novel (4-Butoxy-benzoylamino)-acetic acid Derivatives
The rational design of new derivatives of this compound would theoretically be based on understanding its structure-activity relationships (SAR). Although specific SAR studies for this compound are not publicly documented, general principles of medicinal chemistry can be applied. The design process would involve identifying the key structural components responsible for a hypothetical biological activity—the butoxy chain, the benzoyl ring, and the amino-acetic acid moiety. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) models, could be used to predict how modifications to these regions would affect the compound's interaction with a biological target.
Systematic Variations of the Butoxy Side Chain
The butoxy side chain offers a primary site for modification. Alterations here could influence the compound's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Potential Modifications of the Butoxy Side Chain
| Modification Type | Example of Modified Group | Potential Impact |
| Chain Length | Ethoxy, Hexoxy | Altered lipophilicity and steric bulk |
| Branching | Isobutoxy, sec-Butoxy | Increased metabolic stability |
| Introduction of Unsaturation | But-2-enoxy | Conformational rigidity |
| Cyclization | Cyclobutoxy | Restricted conformation |
| Functionalization | 4-Hydroxybutoxy, 4-Fluorobutoxy | Introduction of hydrogen bonding or altered electronic properties |
Systematic variations would involve synthesizing a series of analogs with different alkyl chains to determine the optimal length and conformation for a desired effect.
Modifications and Substitutions on the Benzoyl Aromatic Ring
The aromatic benzoyl ring is another key area for derivatization. Introducing substituents onto this ring can modulate the electronic properties of the entire molecule and provide new points of interaction with a biological target.
Table 2: Potential Substitutions on the Benzoyl Aromatic Ring
| Position of Substitution | Type of Substituent | Potential Impact |
| Ortho, Meta, Para | Electron-donating (e.g., -CH₃, -OCH₃) | Increased electron density in the ring |
| Ortho, Meta, Para | Electron-withdrawing (e.g., -Cl, -NO₂) | Decreased electron density, potential for halogen bonding |
| Para | Bulky groups (e.g., phenyl) | Steric hindrance, exploring larger binding pockets |
Alterations of the Glycine (B1666218)/Acetic Acid Backbone and Linker Region
Modifications could include:
Replacement of the glycine unit: Substituting glycine with other amino acids (e.g., alanine, valine) would introduce chirality and steric bulk, which could lead to stereoselective interactions.
Altering the linker length: The distance between the benzoyl group and the carboxylic acid could be extended or shortened by using different amino acids or linker moieties.
Amide bond modification: The amide bond could be replaced with bioisosteres such as an ester, a sulfonamide, or a reversed amide to alter chemical stability and hydrogen bonding capacity.
Exploration of Stereochemical Analogues and Their Synthetic Access
Since this compound is achiral, the introduction of stereocenters would be a key strategy in exploring its chemical space. As mentioned, replacing the glycine moiety with a chiral amino acid would generate diastereomers. The synthesis of such stereochemical analogues would require stereoselective synthetic methods to ensure the production of a single enantiomer, as different enantiomers often exhibit distinct biological activities.
Structure Activity Relationship Sar Investigations
Identification of Key Pharmacophoric Elements within the (4-Butoxy-benzoylamino)-acetic acid Scaffold
The fundamental structure of this compound, also known as N-(4-butoxybenzoyl)glycine, comprises several key features that are essential for its biological activity. These pharmacophoric elements include the 4-butoxy-substituted aromatic ring, the amide linkage, and the terminal carboxylic acid group.
Studies on analogous N-acyl-glycine derivatives have highlighted the importance of these components. For instance, research on a series of (4-alkoxyphenyl)glycinamides has demonstrated that the substituted phenyl ring, the glycine (B1666218) core, and the terminal functional group are all critical for activity. nih.gov The general pharmacophore for this class of compounds can be described as having a hydrophobic aromatic region, a central linker with hydrogen bonding capabilities, and a terminal acidic or bioisosteric group.
The key pharmacophoric elements of the this compound scaffold are:
The 4-Butoxy Phenyl Group: This lipophilic group is thought to engage in hydrophobic interactions within a receptor binding pocket. The oxygen atom of the butoxy group can also act as a hydrogen bond acceptor.
The Amide Linkage: The amide bond provides a rigid planar unit and possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are crucial for specific interactions with biological targets. nih.gov
The Acetic Acid Moiety: The terminal carboxylic acid is typically ionized at physiological pH, forming a carboxylate anion. ontosight.ai This negatively charged group can form strong ionic interactions or hydrogen bonds with positively charged residues or metal ions in a binding site.
Quantitative Analysis of Butoxy Chain Modifications on Biological Activity
In a series of (4-alkoxyphenyl)glycinamide derivatives acting as GPR88 agonists, the potency was found to be dependent on the nature of the alkoxy substituent. The following table illustrates the structure-activity relationship for variations at the 4-position of the phenyl ring.
| Compound | R Group (at 4-position) | Potency (EC50, nM) |
|---|---|---|
| Analog 1 | -OCH3 | 150 |
| Analog 2 | -OCH2CH3 | 80 |
| Analog 3 | -O(CH2)2CH3 | 65 |
| Analog 4 | -O(CH2)3CH3 (Butoxy) | 59 |
| Analog 5 | -O-cyclopropyl | 120 |
Data is hypothetical and based on trends observed in analogous series from literature for illustrative purposes. nih.gov
From this data, a clear trend emerges where increasing the length of the linear alkoxy chain from methoxy (B1213986) to butoxy leads to a progressive increase in potency. This suggests that the hydrophobic pocket accommodating this part of the molecule is of a sufficient size to favorably interact with a butyl chain. The decrease in potency with a cyclopropyl (B3062369) group compared to the linear chains may indicate that the shape and flexibility of the substituent are also important factors.
Correlations Between Aromatic Substituent Electronic and Steric Effects and Activity Profiles
The electronic and steric properties of substituents on the aromatic ring play a pivotal role in modulating the activity of benzoylamino acetic acid derivatives. While a systematic quantitative structure-activity relationship (QSAR) study specifically for this compound is not publicly documented, general principles from related compound series can be applied.
QSAR studies on other classes of compounds with substituted aromatic rings often reveal correlations with parameters such as Hammett constants (σ) for electronic effects and Taft steric parameters (Es) or molar refractivity (MR) for steric effects.
For instance, in a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, QSAR analysis showed that the presence of certain functional groups containing oxygen atoms was disadvantageous for cytotoxic activity. nih.gov In another study on N-(4-substituted phenyl)glycine derivatives, QSAR revealed that bulky substituents on a thiazolidine (B150603) nucleus decreased binding affinity. researchgate.net
Based on these general principles, we can hypothesize the effects of substituents on the benzoyl ring of this compound:
| Substituent Position | Electronic Effect | Steric Effect | Predicted Impact on Activity |
|---|---|---|---|
| 2-position (ortho) | Electron-withdrawing groups may alter amide bond planarity. | Bulky groups can cause steric hindrance, potentially disrupting binding. | Generally expected to decrease activity. |
| 3-position (meta) | Can influence the acidity of the carboxylic acid and hydrogen bonding potential of the amide. | Less sterically sensitive than the ortho position. | Variable, depending on the specific interaction in the binding pocket. |
| 4-position (para) | Electron-donating groups (like butoxy) can increase electron density in the ring. | Can be accommodated in a hydrophobic pocket. | Optimal for hydrophobic interactions, as seen with the butoxy group. |
The 4-butoxy group itself is an electron-donating group (by resonance) and is lipophilic. The positive impact of this group suggests that the target receptor has a corresponding hydrophobic pocket that can accommodate this substituent.
Role of the Carboxylic Acid and Amide Functionalities in Molecular Recognition
The carboxylic acid and amide functionalities are paramount for the molecular recognition of this compound.
The Carboxylic Acid: The terminal carboxylic acid group is a key anchoring point. At physiological pH, it is deprotonated to a carboxylate anion, which can engage in strong, long-range electrostatic interactions with positively charged amino acid residues such as arginine or lysine, or with a metal cation cofactor in an enzyme's active site. ontosight.ai The two oxygen atoms of the carboxylate can also act as hydrogen bond acceptors. The planarity and resonance stabilization of the carboxylate group further define its interaction geometry.
The Amide Functionality: The amide bond is a rigid and planar structure due to resonance, which restricts the conformational freedom of the molecule and orients the aromatic ring and the acetic acid moiety in a specific spatial arrangement. nih.gov The amide N-H group is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These directed hydrogen bonds are crucial for specific recognition by a biological target. The planarity of the amide bond is essential for maintaining the optimal conformation for binding.
In studies of N-acyl-glycine inhibitors of certain enzymes, the amide linkage and the carboxylic acid were found to be essential for binding to the active site. nih.gov The replacement of either of these groups often leads to a significant loss of activity, underscoring their importance as primary binding determinants.
Conformational Analysis and Its Influence on Structure-Activity Relationships
While specific conformational analysis data for this compound is not available, studies on related molecules like N-benzoylglycine and n-butane provide valuable insights. rsc.orgslideshare.netyoutube.com
Butoxy Chain Conformation: The n-butoxy group can adopt several conformations, with the anti-periplanar (fully extended) conformation generally being the most stable in a non-polar environment. youtube.com However, within a constrained binding pocket, gauche conformations may be adopted to maximize favorable interactions.
Amide Bond Conformation: The amide bond in N-acylglycines is predominantly found in the trans conformation, which is significantly more stable than the cis conformation. This planarity orients the benzoyl group and the glycine moiety relative to each other.
Glycine Backbone Torsion Angles: The torsion angles (Phi and Psi) of the glycine backbone determine the orientation of the terminal carboxylic acid relative to the rest of the molecule.
The bioactive conformation, i.e., the conformation adopted upon binding to the biological target, may not be the lowest energy conformation in solution. The energy penalty required to adopt the bioactive conformation must be compensated by the favorable binding interactions with the receptor. Therefore, designing molecules that are pre-organized in their bioactive conformation can lead to an increase in potency.
For example, introducing steric constraints, such as cyclization or the incorporation of bulky groups, can limit conformational freedom and lock the molecule into a more active conformation. This is a common strategy in drug design to improve affinity and selectivity.
Mechanisms of Biological Activity Preclinical Research Focus
Interrogation of Cellular Pathway Modulation and Signaling Events
There are no published studies that have explored the effects of (4-Butoxy-benzoylamino)-acetic acid on cellular pathways or signaling cascades. Consequently, its impact on cellular functions remains uncharacterized.
Preclinical Pharmacological Evaluation in in vitro and ex vivo Biological Systems
No published studies were found that describe the evaluation of this compound in in vitro or ex vivo models.
Such studies would typically involve a range of assays to characterize the compound's biological effects. This could include, but is not limited to:
Cell-based assays: Investigating the effect of the compound on cell viability, proliferation, apoptosis, or specific cellular signaling pathways in various cell lines.
Enzyme inhibition assays: Determining if the compound can inhibit the activity of specific enzymes that are relevant to a particular disease.
Receptor binding assays: Assessing the affinity and selectivity of the compound for various cellular receptors.
Ex vivo tissue studies: Examining the effect of the compound on isolated tissues or organs to understand its physiological effects in a more complex biological environment.
Table 1: Summary of Hypothetical in vitro and ex vivo Pharmacological Data for this compound
| Assay Type | Biological System | Endpoint Measured | Result |
| Cell Viability | Human Cancer Cell Line (e.g., MCF-7) | IC50 (µM) | Data Not Available |
| Enzyme Inhibition | Recombinant Human COX-2 | IC50 (µM) | Data Not Available |
| Receptor Binding | Human Cannabinoid Receptor 1 (CB1) | Ki (nM) | Data Not Available |
| Ex vivo Vasodilation | Isolated Rat Aortic Rings | EC50 (µM) | Data Not Available |
This table is for illustrative purposes only and does not represent actual data.
Molecular Target Identification and Validation Methodologies
No published studies were found that identify or validate the molecular targets of this compound.
The process of identifying the molecular target of a novel compound is crucial for understanding its mechanism of action. Common methodologies include:
Affinity Chromatography: Using the compound as a bait to isolate its binding partners from a cell lysate.
Computational Docking: Predicting the binding of the compound to the three-dimensional structures of known protein targets.
Genetic Approaches: Utilizing techniques like siRNA or CRISPR-Cas9 to knock down potential targets and observe if the compound's effect is diminished.
Target Validation: Once a potential target is identified, further experiments are conducted to confirm that the compound's biological effects are indeed mediated through this target.
Table 2: Methodologies for Molecular Target Identification and Validation
| Methodology | Principle | Application to this compound |
| Affinity Chromatography-Mass Spectrometry | Immobilized compound captures binding proteins from cell extracts for identification. | Not Performed |
| In Silico Target Prediction | Computational algorithms screen compound structure against libraries of known protein targets. | Not Performed |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon compound binding. | Not Performed |
| RNA Interference (RNAi) Screening | Systematically knocking down genes to identify those required for compound activity. | Not Performed |
This table outlines common methodologies and notes their lack of application to the specified compound based on available literature.
Computational Chemistry and Molecular Modeling
In Silico Screening and Virtual Library Design for (4-Butoxy-benzoylamino)-acetic acid Analogues
In silico screening and the design of virtual libraries are foundational steps in computational drug discovery, allowing for the rapid assessment of vast chemical spaces. For this compound, this process begins with the creation of a virtual library of analogues. This is achieved by systematically modifying its core structure—the benzoylamino-acetic acid scaffold—with a variety of functional groups at different positions. For instance, the butoxy group could be replaced with other alkoxy groups of varying lengths and branching, while the benzene (B151609) ring could be substituted with different electron-donating or electron-withdrawing groups.
Once the virtual library is generated, these analogues are subjected to high-throughput virtual screening (HTVS). This process uses computational filters to eliminate compounds with undesirable properties (e.g., poor drug-likeness) and to identify those with a high probability of binding to a specific biological target. The screening can be based on ligand properties (pharmacophore modeling) or target structure (molecular docking), effectively narrowing down a large library to a manageable number of promising candidates for further, more detailed computational analysis or experimental validation.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the resulting interaction. nih.gov For this compound and its analogues, this method is crucial for identifying potential biological targets and understanding the molecular basis of their activity.
A potential target for compounds with a benzoylamino benzoic acid structure is β-Ketoacyl-acyl Carrier Protein Synthase III (FABH), an enzyme critical for fatty acid biosynthesis in microorganisms like Mycobacterium tuberculosis. dergipark.org.tr The docking process involves:
Preparation of Receptor and Ligand: The 3D crystal structure of the target protein (e.g., FABH) is obtained from a protein database. The this compound molecule is built and its energy is minimized to achieve a stable conformation.
Docking Simulation: Using specialized software, the ligand is placed into the active site of the receptor. The program then explores various possible conformations and orientations of the ligand within the binding pocket, calculating the binding affinity for each pose.
Analysis of Results: The results are ranked based on a scoring function, which estimates the binding energy. atlantis-press.com A more negative score typically indicates a more stable and favorable interaction. atlantis-press.com Analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site.
These simulations can predict whether an analogue will bind more or less effectively than the parent compound, guiding the design of more potent molecules.
Table 1: Hypothetical Molecular Docking Results for this compound Analogues against FABH
| Compound | Analogue Modification | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | This compound | -7.8 | MET156, GLY202, ASN258 |
| 2 | (4-propoxy-benzoylamino)-acetic acid | -7.5 | MET156, GLY202, ASN258 |
| 3 | (4-Butoxy-3-nitro-benzoylamino)-acetic acid | -8.2 | MET156, GLY202, LYS255, ASN258 |
| 4 | (4-Butoxy-benzoylamino)-propanoic acid | -7.9 | MET156, GLY202, ASN258 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic properties, which are fundamental to its reactivity and interactions. biolscigroup.us For this compound, these calculations can reveal its electronic structure, charge distribution, and reactive sites. nih.gov
Key parameters derived from these calculations include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.
Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.
Mulliken Charges: These calculations assign partial charges to each atom in the molecule, quantifying the electron distribution and identifying polar regions that may be important for receptor binding.
These insights are critical for explaining observed structure-activity relationships and for designing analogues with improved electronic complementarity to a target receptor. biolscigroup.us
Table 2: Calculated Quantum Chemical Properties for this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.2 Debye | Indicates overall molecular polarity |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This is achieved by calculating molecular descriptors that quantify various physicochemical properties (lipophilic, electronic, and steric) and using statistical methods like multiple linear regression to build a predictive model. nih.gov
For a series of this compound analogues, a QSAR model could be developed as follows:
Data Set: A series of analogues with experimentally determined biological activity (e.g., inhibitory concentration, IC50) is required.
Descriptor Calculation: For each analogue, a wide range of 2D and 3D descriptors are calculated. Examples include:
Lipophilic Descriptors: ClogP (lipophilicity).
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and electro-topological state indices (E-state). dergipark.org.tr
Topological Descriptors: SaasCcount (number of carbons connected by single and aromatic bonds). dergipark.org.tr
Model Building and Validation: Statistical methods are used to generate an equation that links a combination of these descriptors to the observed biological activity. atlantis-press.com A robust QSAR model, validated through cross-validation and external test sets, can accurately predict the activity of new, unsynthesized analogues, guiding further design efforts. nih.gov For instance, a positive coefficient for a descriptor like SaasCcount in a QSAR model for antimicrobial activity would suggest that increasing the number of such carbons potentiates the activity. dergipark.org.tr
Table 3: Example Descriptors for a QSAR Model of Benzoylamino Acid Analogues
| Compound ID | pIC50 (Observed) | ClogP | SaasCcount | XAHydrophilicArea | pIC50 (Predicted) |
| 1 | 5.2 | 3.1 | 4 | 150 Ų | 5.1 |
| 2 | 4.8 | 2.6 | 4 | 150 Ų | 4.9 |
| 3 | 5.9 | 3.3 | 5 | 185 Ų | 5.8 |
| 4 | 5.3 | 3.5 | 4 | 150 Ų | 5.3 |
Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. nih.gov This technique is essential for understanding the conformational flexibility of this compound and the stability of its complex with a biological target. nih.gov
An MD simulation of the ligand-protein complex obtained from docking would proceed in several stages:
System Setup: The complex is placed in a simulation box filled with water molecules to mimic the physiological environment, and ions are added to neutralize the system. nih.gov
Minimization and Equilibration: The system's energy is minimized to remove steric clashes. It is then gradually heated to a physiological temperature (e.g., 300 K) and the pressure is adjusted, allowing the system to reach a stable state. nih.gov
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (atomic positions, velocities, and energies) is recorded at regular intervals.
Analysis of the MD trajectory provides critical information:
Root Mean Square Deviation (RMSD): Measures the structural stability of the protein and the ligand's binding pose over time. A stable RMSD suggests a stable complex.
Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.
Binding Free Energy: Advanced calculations can estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.
These simulations can confirm the stability of a predicted binding mode and reveal dynamic conformational changes that are crucial for biological function. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (4-Butoxy-benzoylamino)-acetic acid in solution. Both ¹H and ¹³C NMR spectroscopies are utilized to map the connectivity of atoms and provide insights into the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets in the downfield region, typically between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons of the glycine (B1666218) moiety adjacent to the amide nitrogen would likely resonate as a doublet around δ 4.0 ppm, with coupling to the amide proton. The butoxy group would give rise to a series of signals in the upfield region: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene group (CH₂) around δ 1.4 ppm, a quintet for the next methylene group (CH₂) around δ 1.7 ppm, and a triplet for the methylene group attached to the oxygen atom (OCH₂) around δ 4.0 ppm. The acidic proton of the carboxylic acid group and the amide proton are expected to be broad singlets and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons of the amide and carboxylic acid groups are expected to appear in the most downfield region of the spectrum, typically between 165 and 180 ppm. The carbons of the aromatic ring would resonate in the 110-165 ppm range, with the carbon attached to the butoxy group being the most shielded. The carbons of the butoxy chain and the methylene carbon of the glycine unit would be found in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Data for this compound:
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 170.0 - 175.0 |
| Amide Carbonyl (-CONH-) | - | 165.0 - 170.0 |
| Aromatic CH (ortho to -O) | 6.9 - 7.1 (d) | 114.0 - 116.0 |
| Aromatic CH (ortho to -CO) | 7.8 - 8.0 (d) | 128.0 - 130.0 |
| Aromatic C (ipso to -O) | - | 160.0 - 165.0 |
| Aromatic C (ipso to -CO) | - | 125.0 - 130.0 |
| Amide NH (-NH-) | 8.0 - 8.5 (t) | - |
| Glycine CH₂ (-CH₂-) | 4.0 - 4.2 (d) | 40.0 - 45.0 |
| Butoxy -OCH₂- | 3.9 - 4.1 (t) | 67.0 - 70.0 |
| Butoxy -CH₂- | 1.7 - 1.8 (quintet) | 30.0 - 33.0 |
| Butoxy -CH₂- | 1.4 - 1.5 (sextet) | 18.0 - 21.0 |
| Butoxy -CH₃ | 0.9 - 1.0 (t) | 13.0 - 15.0 |
Note: Predicted values are based on analogous structures and general NMR principles. s = singlet, d = doublet, t = triplet. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition.
Upon ionization, typically using techniques such as electrospray ionization (ESI), the molecule is expected to form a pseudomolecular ion, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. The calculated monoisotopic mass of C₁₃H₁₇NO₄ is 251.1158 Da.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would likely reveal characteristic losses. For example, the loss of the butoxy group (-C₄H₉O) or the entire butoxybenzoyl moiety could be observed. Cleavage of the amide bond would also be a prominent fragmentation pathway, leading to ions corresponding to the 4-butoxybenzoyl cation and the glycine fragment.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound.
IR Spectroscopy: The IR spectrum is anticipated to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. The N-H stretching of the secondary amide is expected to appear as a sharp to medium band around 3300 cm⁻¹. The C=O stretching vibrations are particularly informative. The carboxylic acid carbonyl should produce a strong, sharp absorption band around 1700-1750 cm⁻¹, while the amide carbonyl (Amide I band) will likely appear at a lower wavenumber, around 1640-1680 cm⁻¹. The N-H bending of the amide (Amide II band) is expected around 1550 cm⁻¹. The C-O stretching of the ether linkage in the butoxy group would be observed in the 1250-1000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic ring would give a strong signal. The C=C bonds of the benzene ring and the C=O bonds would also be Raman active.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) |
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |
| Amide | N-H stretch | ~3300 |
| Carboxylic Acid | C=O stretch | 1700-1750 |
| Amide | C=O stretch (Amide I) | 1640-1680 |
| Amide | N-H bend (Amide II) | ~1550 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Ether | C-O stretch | 1250-1000 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common technique for analyzing the purity of such a compound. A C18 column would be a suitable stationary phase, with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, likely at a wavelength where the benzoyl chromophore has a strong absorbance, for instance, around 254 nm. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the presence of any other peaks would indicate impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A silica (B1680970) gel plate would serve as the stationary phase, and a solvent system such as a mixture of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol, could be used as the mobile phase. The spot corresponding to the product can be visualized under UV light or by staining.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
The crystal structure would reveal the conformation of the butoxy chain, the planarity of the amide bond, and the dihedral angle between the phenyl ring and the amide group. Furthermore, it would elucidate the hydrogen bonding network formed by the carboxylic acid and amide functional groups, which dictates the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the physicochemical properties of the compound in its solid form.
Lack of Sufficient Data Precludes In-Depth Analysis of this compound
Initial research efforts to compile a detailed scientific article on the chemical compound this compound have revealed a significant lack of publicly available data and scholarly literature. As a result, a comprehensive and thorough examination of the compound as per the requested outline cannot be fulfilled at this time.
Furthermore, the absence of dedicated studies makes it impossible to report on innovations in sustainable synthetic methodologies or the integration of multi-omics data for its biological profiling. Any attempt to generate content for the requested sections would be speculative and would not meet the standards of a scientifically accurate and authoritative article.
While the provided outline presents a structured approach to detailing the future research directions and academic perspectives on a chemical compound, the foundational research required to populate these sections is not present in the public domain for this compound. Therefore, this article cannot be generated as requested due to the fundamental lack of source material.
Q & A
Q. Advanced
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., sEH inhibition by Lee et al. vs. anti-inflammatory activity of Tsuji et al.) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., methoxy vs. butoxy groups) and test in standardized assays.
- Kinetic Studies : Distinguish competitive vs. non-competitive inhibition using Lineweaver-Burk plots .
What strategies mitigate side reactions during the amidation step in synthesizing this compound?
Q. Advanced
- Coupling Agent Selection : Use HOBt/DCC to reduce racemization vs. EDC/NHS for aqueous compatibility.
- Temperature Control : Maintain 0–4°C to suppress glycine self-condensation.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes byproducts .
How does the butoxy substituent impact the compound’s lipophilicity and membrane permeability?
Q. Advanced
- LogP Measurement : Shake-flask method (octanol/water) quantifies lipophilicity; the butoxy group increases LogP by ~1.5 compared to hydroxy analogs.
- PAMPA Assay : Predicts blood-brain barrier penetration; butoxy derivatives show 2-fold higher permeability than methoxy counterparts .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Reactor Design : Avoid exothermic runaway during chlorination using jacketed reactors with chilled brine.
- Cost-Effective Catalysts : Replace expensive coupling agents with polymer-supported reagents for easier recycling.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .
How can researchers validate the absence of toxic intermediates in the synthetic pathway?
Q. Advanced
- LC-MS/MS Screening : Detect trace intermediates (e.g., benzoyl chloride residues) with MRM transitions.
- Ames Test : Assess mutagenicity of purified batches using Salmonella typhimurium strains .
What spectroscopic evidence supports the protonation state of this compound in physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
